molecular formula C14H22O2 B7879335 1-(5-Methyl-2-(pentyloxy)phenyl)ethanol

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol

Cat. No.: B7879335
M. Wt: 222.32 g/mol
InChI Key: USKLPPLRQJLRRC-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is a derivative of phenol, where the hydroxyl group is substituted with a pentyloxy group and a methyl group, and the phenyl ring is further substituted with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol can be synthesized through several synthetic routes. One common method involves the alkylation of 5-methyl-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: 1-(5-Methyl-2-(pentyloxy)phenyl)ethanone or 1-(5-Methyl-2-(pentyloxy)phenyl)ethanal.

    Reduction: 1-(5-Methyl-2-(pentyloxy)phenyl)ethane.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its interactions with specific receptors, particularly the GPR88 receptor, which is implicated in several neurological disorders. Research indicates that derivatives of this compound can activate GPR88, suggesting its potential as a therapeutic target for conditions like schizophrenia and Parkinson's disease. For instance, one study demonstrated that a closely related compound activated GPR88 with an EC50 value of 90 nM, indicating significant receptor affinity .

Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the hydroxyl and alkoxy groups can influence the biological activity of phenylglycinol derivatives. The introduction of alkoxy chains has been linked to enhanced potency and selectivity for GPR88, making these compounds valuable for further drug development .

Biological Research

Enzyme Interaction Studies
1-(5-Methyl-2-(pentyloxy)phenyl)ethanol can serve as a model compound in studies investigating enzyme interactions and metabolic pathways. Its hydroxyl group allows for hydrogen bonding with enzymes, potentially modulating their activity. This property makes it useful in biochemical assays aimed at understanding metabolic processes.

Neuropharmacological Research
Given its interaction with GPR88, this compound is also relevant in neuropharmacological studies. It can be utilized to explore the role of GPR88 in neurodegenerative diseases and mental health disorders, providing insights into novel therapeutic strategies .

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a precursor for various specialty chemicals used in pharmaceuticals and agrochemicals .

Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities. Its ability to form hydrogen bonds could enhance the adhesion properties of materials.

Case Studies and Research Findings

Study Focus Findings
Yamada et al. (2006)Juvenile Hormone ActivityInvestigated related compounds for their ability to induce metamorphosis in larvae, showing structure-dependent activity .
PMC7737621GPR88 ActivationDemonstrated that specific derivatives activate GPR88, highlighting potential therapeutic uses .
PMC5218591SAR StudiesExplored how structural modifications affect receptor binding and biological activity .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pentyloxy and methyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-2-(methoxy)phenyl)ethanol: Similar structure but with a methoxy group instead of a pentyloxy group.

    1-(5-Methyl-2-(ethoxy)phenyl)ethanol: Similar structure but with an ethoxy group instead of a pentyloxy group.

    1-(5-Methyl-2-(butoxy)phenyl)ethanol: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(5-Methyl-2-(pentyloxy)phenyl)ethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by a phenolic structure with a pentyloxy side chain. Its chemical formula can be represented as C15H24O2. The presence of the pentyloxy group enhances its lipophilicity, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that phenolic compounds can disrupt bacterial cell membranes and interfere with metabolic pathways, leading to bacterial cell death. The specific activity against various pathogens remains to be fully characterized for this compound but suggests potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in inflammatory responses. The mechanism may involve the modulation of signaling pathways such as NF-kB and MAPK pathways .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate that it may possess cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in melanoma and breast cancer cells . The exact mechanism may involve apoptosis induction or cell cycle arrest.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell growth and survival .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of phenolic compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 µg/mL to 100 µg/mL, suggesting significant antibacterial activity .

Case Study 2: Anticancer Potential

In vitro assays were conducted on breast cancer (MCF-7) and prostate cancer (DU145) cell lines using derivatives of this compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations below 50 µM .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialE. coli0.78 - 100 µg/mLSignificant inhibition
AntimicrobialS. aureus0.78 - 100 µg/mLSignificant inhibition
AnticancerMCF-7<50 µMDose-dependent cytotoxicity
AnticancerDU145<50 µMDose-dependent cytotoxicity

Properties

IUPAC Name

1-(5-methyl-2-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-4-5-6-9-16-14-8-7-11(2)10-13(14)12(3)15/h7-8,10,12,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKLPPLRQJLRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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